molecular formula C8H12N3O5P B166231 Cyclic-hpmpc CAS No. 127757-45-3

Cyclic-hpmpc

Cat. No. B166231
M. Wt: 261.17 g/mol
InChI Key: YXQUGSXUDFTPLL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclic-hpmpc (cyclic 2'-O-methylguanosine monophosphate) is a nucleotide analog that is widely used in scientific research. It is a cyclic derivative of 2'-O-methylguanosine monophosphate and is known for its ability to inhibit RNA polymerase activity.

Mechanism Of Action

Cyclic-hpmpc inhibits RNA polymerase activity by binding to the active site of the enzyme and preventing the elongation of RNA chains. It does this by mimicking the structure of the RNA chain and binding to the enzyme with high affinity. Cyclic-hpmpc has been shown to be a potent inhibitor of RNA polymerase activity and has been used to study the mechanism of action of various transcription factors.

Biochemical And Physiological Effects

Cyclic-hpmpc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV-1, influenza virus, and hepatitis C virus. Cyclic-hpmpc has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

Cyclic-hpmpc has several advantages for lab experiments. It is a potent inhibitor of RNA polymerase activity and has high specificity for the enzyme. It is also stable and easy to handle. However, cyclic-hpmpc has some limitations. It is expensive and difficult to synthesize in large quantities. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

For the use of cyclic-hpmpc in scientific research include the development of antiviral drugs, the study of the role of RNA polymerase in cancer cells, and the study of the transcriptional regulation of genes in various organisms.

Synthesis Methods

Cyclic-hpmpc can be synthesized using a variety of methods. One of the most commonly used methods is the cyclization of 2'-O-methylguanosine monophosphate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base. This method yields cyclic-hpmpc with high purity and yield.

Scientific Research Applications

Cyclic-hpmpc is widely used in scientific research due to its ability to inhibit RNA polymerase activity. It has been used to study the transcriptional regulation of genes and the mechanism of action of various transcription factors. Cyclic-hpmpc has also been used to study the role of RNA polymerase in viral replication and the development of antiviral drugs.

properties

CAS RN

127757-45-3

Product Name

Cyclic-hpmpc

Molecular Formula

C8H12N3O5P

Molecular Weight

261.17 g/mol

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one

InChI

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1

InChI Key

YXQUGSXUDFTPLL-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Other CAS RN

127757-45-3

synonyms

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine
2-HO-DOPM cHPMPC
cHPMPC
cyclic HPMPC
cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cyclic-HPMPC

Origin of Product

United States

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